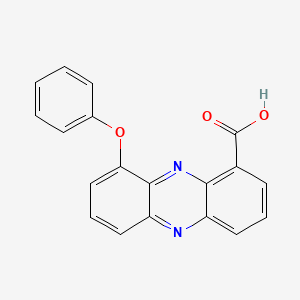

1-Phenazinecarboxylic acid, 9-phenoxy-

Description

Historical Context and Isolation of Natural Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, particularly from the genera Pseudomonas and Streptomyces. researchgate.netnih.gov The first phenazine (B1670421) compound to be identified was pyocyanin, isolated as a blue pigment from wounds infected with Pseudomonas aeruginosa in the mid-19th century. rsc.org Since this initial discovery, over 150 phenazine natural products have been described, isolated from diverse environments such as soil and marine sediments. rroij.comnih.gov These compounds are recognized as secondary metabolites, often implicated in the competitive survival and virulence of the microorganisms that produce them. researchgate.net The biosynthesis of the phenazine core originates from the shikimic acid pathway, where two molecules derived from chorismic acid are coupled to form the fundamental tricyclic phenazine scaffold. researchgate.netnih.gov

Structural Diversity and Chemical Space of Phenazine Derivatives

The basic phenazine structure, a dibenzo-annulated pyrazine, serves as a template for extensive chemical diversification. researchgate.netrsc.org Nature has produced a wide array of derivatives through the addition of various functional groups at different positions on the phenazine rings. rsc.org This structural diversity includes hydroxylations, methylations, carboxylations, and the attachment of more complex side chains like terpenoids. rsc.org The type and position of these substituents significantly influence the physicochemical properties and biological activities of the resulting molecules. rsc.orgnih.gov Synthetic chemistry has further expanded this chemical space, with over 6,000 phenazine derivatives having been created and investigated, highlighting the versatility of this scaffold. nih.gov Research has shown that positions 6, 7, 8, and 9 of the phenazine-1-carboxylic acid framework are common sites for substitution, allowing for the generation of analogues with fluoro, chloro, bromo, and alkyl groups. rroij.comrroij.com

Significance of Phenazine-1-carboxylic Acid as a Key Scaffold in Research

Phenazine-1-carboxylic acid (PCA) is a pivotal compound in the world of phenazines. nih.govchemsynthesis.com It is a primary metabolite from which many other more complex, strain-specific phenazines are derived through enzymatic modification. nih.govnih.gov Beyond its role as a biosynthetic precursor, PCA itself exhibits potent biological activities. It is a well-documented antifungal agent and has been successfully commercialized in China as a biopesticide under the name "Shenqinmycin" for controlling fungal diseases in crops. rsc.orgmdpi.comfrontiersin.org

In the field of medicinal chemistry and drug discovery, PCA is considered a "privileged scaffold." rroij.comnih.gov This term describes a molecular framework that is capable of interacting with multiple biological targets, making it a promising starting point for the development of new therapeutic agents. rroij.com Its robust chemical nature and the potential for diversification at multiple positions have inspired the synthesis of extensive chemical libraries aimed at discovering compounds with a wide range of activities, including anticancer, antibacterial, and antifungal properties. rroij.com

Rationale for Investigating 9-Phenoxy Substitution within the 1-Phenazinecarboxylic Acid Framework

The investigation of a 9-phenoxy substitution on the phenazine-1-carboxylic acid scaffold is driven by established principles of medicinal chemistry. The modification of a lead compound, such as PCA, at specific positions is a common strategy to explore structure-activity relationships (SAR). The goal is to develop new analogues with improved potency, selectivity, or modified physicochemical properties.

Synthetic routes have been developed that allow for the diversification of the PCA framework at the 6, 7, 8, and 9-positions. rroij.com The addition of a phenoxy group, which is a bulky aryl ether substituent, at the 9-position represents a significant structural modification. Such a change can influence the molecule's electronic properties, lipophilicity, and steric profile. These alterations can, in turn, affect how the molecule interacts with biological targets, potentially leading to enhanced or novel biological activities not observed in the parent PCA molecule. Therefore, the synthesis of 1-Phenazinecarboxylic acid, 9-phenoxy- is a rational step in the systematic exploration of the chemical space around the PCA scaffold to identify new compounds with potential therapeutic or agrochemical applications.

Structure

3D Structure

Properties

CAS No. |

103942-79-6 |

|---|---|

Molecular Formula |

C19H12N2O3 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

9-phenoxyphenazine-1-carboxylic acid |

InChI |

InChI=1S/C19H12N2O3/c22-19(23)13-8-4-9-14-17(13)21-18-15(20-14)10-5-11-16(18)24-12-6-2-1-3-7-12/h1-11H,(H,22,23) |

InChI Key |

JRYGZNQVGDPOER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=NC4=CC=CC(=C4N=C32)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenazinecarboxylic Acid, 9 Phenoxy and Analogous Structures

Chemical Synthesis Routes for Phenazine (B1670421) Ring System Construction

The formation of the tricyclic phenazine core is a critical step in the synthesis of its derivatives. Various methods have been developed to achieve this, with the Jourdan-Ullmann reaction and related cyclization strategies being particularly relevant.

The Jourdan-Ullmann reaction is a classical method for the formation of diarylamines through the copper-catalyzed coupling of an aryl halide with an aniline (B41778) or its derivatives. wikipedia.org This reaction serves as a foundational step in one of the common pathways to synthesize the phenazine ring system. rroij.com A typical approach involves the condensation of an appropriately substituted aniline with a 2-halonitrobenzoic acid derivative. rroij.com For instance, the reaction of aniline with 2-bromo-3-nitro-benzoic acid can be used to form a diarylamine intermediate, which can then undergo reductive cyclization to yield the phenazine core. nih.gov

The general mechanism of the Jourdan-Ullmann reaction involves the formation of a copper-amine complex, followed by reaction with the aryl halide. wikipedia.org The reactivity of the aryl halide is influenced by the nature of the halogen, with reactivity decreasing in the order of I > Br > Cl > F. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can enhance the reaction rate. wikipedia.org

A key advantage of this strategy is the potential to introduce substituents onto the phenazine ring system by using appropriately functionalized anilines and benzoic acid derivatives. rroij.com This allows for the synthesis of a diverse library of phenazine compounds. rroij.com

The introduction of a phenoxy group onto the phenazine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govmasterorganicchemistry.com In this type of reaction, a nucleophile, such as a phenoxide, displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.comchemistrysteps.com The phenazine ring system, being electron-deficient, is susceptible to such attacks, particularly when activated by electron-withdrawing groups. chemistrysteps.com

The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group helps to stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.com

Alternatively, Ullmann-type coupling reactions can be employed to form the C-O bond between the phenazine core and the phenoxy group. organic-chemistry.org These copper-catalyzed reactions are a variation of the classic Ullmann reaction and are widely used for the synthesis of diaryl ethers. organic-chemistry.orgnih.gov

Achieving regioselectivity in the functionalization of the phenazine ring is crucial for the synthesis of a specific isomer like 1-Phenazinecarboxylic acid, 9-phenoxy-. The substitution pattern on the starting materials for the phenazine ring construction plays a significant role in determining the final regiochemistry.

For example, in the Jourdan-Ullmann synthesis, the position of the substituents on the aniline and the 2-halonitrobenzoic acid will dictate the substitution pattern of the resulting phenazine. To introduce a phenoxy group at the C-9 position, one would need to start with an aniline derivative that carries a phenoxy group at the appropriate position relative to the amino group.

Post-synthesis functionalization of the phenazine core can also be controlled. The inherent electronic properties of the phenazine ring direct incoming electrophiles or nucleophiles to specific positions. The presence of existing substituents further influences this regioselectivity.

Strategies for Carboxylic Acid Derivatization at the C-1 Position

The carboxylic acid group at the C-1 position of phenazine-1-carboxylic acid (PCA) is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially altered biological activities. nih.gov

Esterification: The carboxylic acid group of PCA can be readily converted to an ester through various esterification methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com For example, reacting PCA with anhydrous ethanol (B145695) in the presence of concentrated sulfuric acid yields the corresponding ethyl ester. nih.gov Another method involves the reaction of the carboxylate salt with an alkyl halide in an SN2 reaction. youtube.com

Amidation: Amides of PCA can be synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride. rroij.comyoutube.com The resulting acid chloride can then be reacted with an appropriate amine or ammonia (B1221849) to form the desired amide. rroij.com This method has been used to generate a library of diverse phenazine amides. rroij.com For instance, treatment of phenazine-1-carboxylic acid with thionyl chloride followed by reaction with aqueous ammonia yields phenazine-1-carboxamide. rroij.com

Table 1: Examples of Esterification and Amidation of Phenazine-1-carboxylic Acid

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Phenazine-1-carboxylic acid | Anhydrous ethanol, concentrated H₂SO₄ | Ethyl phenazine-1-carboxylate | Esterification nih.gov |

Hydrazone derivatives of PCA can be synthesized through a multi-step process. First, phenazine-1-carboxylic acid is esterified, and the resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form phenazine-1-carboxylic acid hydrazide. nih.gov This hydrazide intermediate can then be condensed with various aldehydes to yield a series of phenazine-1-carboxylic acid hydrazones. nih.govmdpi.com This synthetic route provides a straightforward method for introducing a wide range of substituents onto the phenazine scaffold via the aldehyde component. nih.gov

Table 2: Synthesis of Phenazine-1-carboxylic Acid Hydrazones

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1 | Phenazine-1-carboxylic acid, Anhydrous ethanol, H₂SO₄ | Ethyl phenazine-1-carboxylate | nih.gov |

| 2 | Ethyl phenazine-1-carboxylate, Hydrazine hydrate | Phenazine-1-carboxylic acid hydrazide | nih.gov |

| 3 | Phenazine-1-carboxylic acid hydrazide, Aldehyde | Phenazine-1-carboxylic acid hydrazone | nih.gov |

Biotechnological and Enzymatic Synthesis Approaches to Phenazine Backbones

The synthesis of the core phenazine structure is a complex biological process primarily accomplished by various bacteria, most notably species from the genera Pseudomonas and Streptomyces. mdpi.commdpi.com These microorganisms utilize enzymatic pathways to construct the characteristic tricyclic nitrogen-containing aromatic scaffold from precursors derived from primary metabolism. acs.orgresearchgate.net Biotechnological approaches harness these natural processes, employing microbial fermentation to produce phenazine compounds. acs.org The foundation of phenazine biosynthesis is the shikimic acid pathway, a highly conserved metabolic route responsible for producing aromatic amino acids. mdpi.comnih.gov The branch point for phenazine synthesis is the intermediate chorismic acid, which is diverted to form the basic phenazine ring system. acs.orgresearchgate.netnih.gov

A conserved set of genes, typically found in an operon (the phz operon), encodes the core enzymes required for this transformation. nih.govmdpi.com These enzymes catalyze a series of reactions, including the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) and subsequently to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). mdpi.comresearchgate.netnih.gov Two molecules derived from this intermediate are then condensed and cyclized to form the foundational phenazine scaffold. nih.govresearchgate.net From this core structure, a wide diversity of phenazine derivatives are generated through the action of strain-specific modifying enzymes. nih.govnih.gov

Microbial Production and Biosynthetic Pathway Elucidation (e.g., Pseudomonas spp., Streptomyces spp.)

Microbial production of phenazines is a well-documented phenomenon, with Pseudomonas and Streptomyces being the most extensively studied producers. mdpi.comnih.gov While both genera share the fundamental shikimate pathway origin for phenazine biosynthesis, they exhibit distinct differences in their primary phenazine precursors and the complexity of the derivatives they typically produce. researchgate.netresearchgate.net

In most phenazine-producing Pseudomonas species, a highly conserved gene cluster, phzABCDEFG, is responsible for converting chorismic acid into the primary precursor, phenazine-1-carboxylic acid (PCA). mdpi.comfrontiersin.org The presence of the phzA gene, in particular, appears to be characteristic of PCA producers within this genus. mdpi.comresearchgate.net From PCA, a variety of other derivatives can be formed through the action of modifying enzymes, such as hydroxylases (like PhzS and PhzO) and methyltransferases (like PhzM), leading to compounds like 1-hydroxyphenazine (B607933), 2-hydroxyphenazine, and pyocyanin. mdpi.comresearchgate.net The regulation of phenazine gene expression in Pseudomonas is complex, often controlled by quorum-sensing (QS) mechanisms. mdpi.comsciopen.com

In contrast, Streptomyces species typically synthesize phenazine-1,6-dicarboxylic acid (PDC) as their core phenazine scaffold. researchgate.netresearchgate.net The absence of a phzA homologue is a distinguishing feature of PDC producers. asm.org Streptomyces are known for producing a greater diversity of complex phenazine structures compared to Pseudomonas. mdpi.comresearchgate.net This increased complexity arises from a wider array of modifying enzymes, including prenyltransferases, which can attach isoprenoid side chains to the phenazine core, and other enzymes that perform hydroxylations, methylations, and glycosylations. acs.orgresearchgate.net

The table below summarizes the key distinctions in phenazine biosynthesis between these two prominent bacterial genera.

| Feature | Pseudomonas spp. | Streptomyces spp. |

| Primary Precursor | Phenazine-1-carboxylic acid (PCA) mdpi.comresearchgate.net | Phenazine-1,6-dicarboxylic acid (PDC) researchgate.netresearchgate.net |

| Key Genetic Marker | Presence of phzA gene mdpi.comasm.org | Absence of phzA gene asm.org |

| Common Derivatives | Pyocyanin, Phenazine-1-carboxamide (PCN), 1-Hydroxyphenazine, 2-Hydroxyphenazine mdpi.comnih.gov | Griseolutein, Lomofungin, Saphenic acid, Endophenazines acs.orgnih.govnih.gov |

| Structural Complexity | Generally simpler, post-modification derivatives mdpi.com | Often more complex, with diverse modifications like prenylation mdpi.comresearchgate.net |

| Primary Regulation | Quorum-sensing (QS) systems are often key regulators mdpi.comresearchgate.net | Regulation can involve complex transcriptional controls researchgate.net |

Directed Evolution and Pathway Engineering for Novel Phenazine Derivatives

The elucidation of phenazine biosynthetic pathways has paved the way for metabolic and pathway engineering to generate novel phenazine derivatives not found in nature. acs.org Techniques like directed evolution and the construction of artificial biosynthetic pathways allow for the targeted modification of enzymes and the combination of genes from different organisms to expand the chemical diversity of accessible phenazines. nih.govnih.gov

Directed evolution mimics the process of natural selection in a laboratory setting to enhance or alter the function of proteins. youtube.com This powerful technique involves creating libraries of mutant genes, expressing the corresponding enzyme variants, and screening for desired activities, such as altered substrate specificity or improved catalytic efficiency. youtube.comyoutube.com For instance, an enzyme that naturally modifies the phenazine core at one position could be evolved to act on a different position or to accept a non-native substrate, thereby generating a new derivative.

Pathway engineering involves the rational design and construction of new or modified metabolic pathways within a host organism. frontiersin.org This can include:

Heterologous Expression: Introducing genes from one organism into another. For example, a prenyltransferase from a Streptomyces species was successfully introduced into Pseudomonas chlororaphis, a PCA-producing bacterium, to create an artificial pathway for the synthesis of terpenoid phenazines like endophenazine A. nih.gov

Gene Knockout: Deleting genes to block competing pathways or prevent the formation of undesired byproducts. In one study, the phzO gene, which converts PCA to a hydroxylated derivative, was knocked out in P. chlororaphis to achieve the specific accumulation of PCA. frontiersin.org

Promoter Swapping: Replacing the native promoter of a gene with a stronger or more tightly regulated promoter to control the level and timing of enzyme expression, thereby maximizing the yield of a specific product. researchgate.net

Pathway Assembly: Combining enzymes from different sources to create entirely new multi-step synthetic routes. An artificial pathway was designed in P. chlororaphis HT66 using a monooxygenase from P. aeruginosa, another monooxygenase from P. chlororaphis GP72, and a novel N-monooxygenase from Nocardiopsis sp. to produce a new compound, 1-hydroxyphenazine N'10-oxide. nih.gov

These synthetic biology approaches provide a powerful toolkit for creating phenazine derivatives with tailored properties. While the specific synthesis of 1-Phenazinecarboxylic acid, 9-phenoxy- has not been detailed in the reviewed literature, its generation could theoretically be approached through these methods. This would likely involve identifying or evolving an enzyme capable of catalyzing the ether linkage between the 9-position of a phenazine-1-carboxylic acid precursor and a phenol (B47542) group, and integrating this enzymatic step into a suitable microbial chassis.

The following table presents examples of novel phenazine derivatives produced through pathway engineering.

| Engineered Strain | Genetic Modification | Novel Product(s) | Reference |

| Pseudomonas chlororaphis P3 | Introduction of prenyltransferase PpzP from Streptomyces anulatus | Endophenazine A, Endophenazine A1 | nih.gov |

| Pseudomonas chlororaphis HT66-SN | Introduction of monooxygenases PhzS (from P. aeruginosa), PhzO (from P. chlororaphis), and N-monooxygenase NaphzNO1 (from Nocardiopsis sp.) | 1-hydroxyphenazine N'10-oxide | nih.gov |

| Pseudomonas chlororaphis Lzh-T5 | Restoration of phzF, knockout of phzO, knockout of negative regulators, enhancement of shikimate pathway | High-yield Phenazine-1-carboxylic acid (PCA) | frontiersin.org |

| Pseudomonas aeruginosa PA1201 UP46 | Promoter swapping for phzH gene with a strong, thermo-regulated promoter | High-yield Phenazine-1-carboxamide (PCN) | researchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides detailed information about the connectivity and spatial arrangement of atoms.

One-dimensional NMR provides the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon skeleton.

The ¹H NMR spectrum of a phenazine core, such as in PCA, typically shows signals in the aromatic region (δ 7.5–9.0 ppm). researchgate.net The proton of the carboxylic acid group is highly deshielded and appears as a characteristic broad singlet at a very downfield chemical shift, often between 10 and 13 ppm. libretexts.org For 1-Phenazinecarboxylic acid, 9-phenoxy-, the introduction of the phenoxy group at the C-9 position would introduce additional signals corresponding to the five protons of the phenyl ring and would alter the chemical shifts of the nearby protons on the phenazine core (specifically H-8 and H-6).

The ¹³C NMR spectrum complements the proton data. In PCA, the carbonyl carbon of the carboxylic acid is typically observed around δ 166 ppm, while the aromatic carbons resonate between δ 125 and 145 ppm. researchgate.netrroij.com An Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, simplifying the assignment process. For the 9-phenoxy derivative, additional signals for the six carbons of the phenoxy group would be present, including a characteristic signal for the oxygen-linked aromatic carbon (C-O).

Table 1: Representative ¹H and ¹³C NMR Data for Phenazine-1-carboxylic acid (PCA) in CDCl₃ researchgate.net This data for the parent compound illustrates the typical chemical shifts for the core structure.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenazine Core | ||

| 1-COOH | - | 166.4 |

| C-1 | - | 135.9 |

| H-2 | 8.36 (dd, J=7.0, 1.5 Hz) | 131.7 |

| H-3 | 7.91 (dd, J=8.7, 7.0 Hz) | 130.3 |

| H-4 | 8.30 (dd, J=8.7, 1.5 Hz) | 133.5 |

| C-4a | - | 141.5 |

| C-5a | - | 143.4 |

| H-6 | 8.25 (m) | 129.5 |

| H-7 | 7.88 (m) | 131.5 |

| H-8 | 7.88 (m) | 129.3 |

| H-9 | 8.25 (m) | 130.6 |

| C-9a | - | 143.2 |

| C-10a | - | 141.3 |

Note: Chemical shifts are dependent on the solvent and concentration. Assignments for H-6/H-9 and H-7/H-8 are often grouped due to signal overlap in the unsubstituted ring.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. chemicalbook.com

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). oxinst.com For a 9-phenoxy-phenazine derivative, COSY would show correlations between H-2, H-3, and H-4 in one ring, and between H-6, H-7, and H-8 in the other. It would also reveal the coupling network within the phenoxy substituent's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). mdpi.com It provides a definitive link between the ¹H and ¹³C assignments. Every CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²J and ³J coupling). mdpi.com This is crucial for connecting fragments of the molecule. For instance, H-2 would show a correlation to the carbonyl carbon (C-COOH) and C-4, while H-8 would correlate to C-9a and C-6. Critically, correlations from the protons of the phenoxy ring to C-9 of the phenazine core would unambiguously confirm the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is invaluable for determining stereochemistry and confirming substituent positions. For 1-Phenazinecarboxylic acid, 9-phenoxy-, a NOESY experiment would be expected to show a cross-peak between the ortho-protons of the phenoxy group and H-8 on the phenazine ring, providing definitive proof of the substituent's location and orientation.

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound, and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. rroij.com Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For 1-Phenazinecarboxylic acid, 9-phenoxy-, the molecular formula is C₁₉H₁₂N₂O₃. HRMS analysis would be used to confirm this composition.

Table 2: Predicted HRMS Data for 1-Phenazinecarboxylic acid, 9-phenoxy-

| Molecular Formula | Ion | Calculated Exact Mass |

| C₁₉H₁₂N₂O₃ | [M+H]⁺ | 317.0921 |

| C₁₉H₁₂N₂O₃ | [M-H]⁻ | 315.0775 |

| C₁₉H₁₂N₂O₃ | [M+Na]⁺ | 339.0740 |

An experimental mass measurement that matches one of these calculated values to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. libretexts.org

For a carboxylic acid like 1-Phenazinecarboxylic acid, 9-phenoxy-, common fragmentation pathways in negative ion mode would include the loss of small neutral molecules. nih.gov

Table 3: Plausible MS/MS Fragmentations for 1-Phenazinecarboxylic acid, 9-phenoxy- ([M-H]⁻, m/z 315.08)

| Precursor Ion (m/z) | Neutral Loss | Fragment Formula | Fragment Name (Conceptual) |

| 315.08 | H₂O (18.01) | C₁₉H₉N₂O₂⁻ | Anhydro-phenoxyphenazine-carboxylate |

| 315.08 | CO₂ (43.99) | C₁₈H₁₁N₂O⁻ | Decarboxylated anion |

| 315.08 | C₆H₅O• (93.03) | C₁₃H₆N₂O₂⁻• | Phenazine-1-carboxylate radical anion |

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography offers the most definitive structural proof. This technique provides a three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unambiguous confirmation of connectivity, configuration, and conformation.

For phenazine derivatives, X-ray crystallography has been successfully used to determine their solid-state structures. mdpi.com A crystal structure of 1-Phenazinecarboxylic acid, 9-phenoxy- would provide precise measurements of all bond lengths and angles. Key structural features that would be elucidated include:

The planarity of the tricyclic phenazine core.

The dihedral angle between the plane of the phenazine system and the plane of the phenoxy substituent.

The conformation of the carboxylic acid group relative to the phenazine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules to form dimers, and π-π stacking interactions between the aromatic rings. libretexts.org

Such data provides an unparalleled level of structural detail that complements the information obtained from NMR and mass spectrometry.

Other Spectroscopic Methods for Electronic and Vibrational Properties (e.g., UV-Vis Spectroscopy, FTIR)

The electronic and vibrational characteristics of 1-Phenazinecarboxylic acid, 9-phenoxy- are crucial for understanding its molecular structure and potential applications. While specific experimental data for this particular derivative is not extensively available in public literature, a comprehensive analysis can be constructed by examining its core components: the phenazine-1-carboxylic acid scaffold and the 9-phenoxy substituent. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable insights into the electronic transitions and functional group vibrations of the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the conjugated π-system of phenazine derivatives. The electronic absorption spectra of these compounds are typically marked by multiple bands in the UV and visible regions, corresponding to various π→π* and n→π* transitions.

The parent compound, phenazine, exhibits a characteristic UV-Vis spectrum. Similarly, phenazine-1-carboxylic acid (PCA) has been well-characterized, showing distinct absorption maxima. researchgate.net The spectrum of PCA in methanol, for instance, displays significant peaks at approximately 252 nm and 365 nm. researchgate.net These absorptions are attributed to the electronic transitions within the phenazine core.

The introduction of a phenoxy group at the 9-position of the phenazine ring is expected to modulate the electronic properties of the molecule significantly. The phenoxy group, acting as an auxochrome, can cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the ether linkage. This effect is a result of the interaction between the lone pair of electrons on the oxygen atom and the π-system of the phenazine ring. Such substitutions often lead to changes in the energy levels of the molecular orbitals, thereby altering the wavelengths of light absorbed.

Interactive Data Table: UV-Vis Absorption Data for Reference Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Phenazine-1-carboxylic acid | Methanol | 252, 365 | researchgate.net |

| Phenazine | Not Specified | ~252 | cabidigitallibrary.org |

Note: The data for 1-Phenazinecarboxylic acid, 9-phenoxy- is not available in the cited literature; this table provides data for the parent compounds for reference.

FTIR Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For the core structure, phenazine-1-carboxylic acid, characteristic vibrational bands have been identified. The FTIR spectrum of PCA shows a prominent absorption peak for the carboxylic acid group (C=O stretch) around 1717.92 cm⁻¹. cabidigitallibrary.orgresearchgate.net The aromatic C=C stretching vibrations are observed around 1461.21 cm⁻¹, and the aromatic C-H stretching vibrations appear at approximately 861.78 cm⁻¹ and 738.54 cm⁻¹. cabidigitallibrary.orgresearchgate.net

The addition of a 9-phenoxy group to the phenazine-1-carboxylic acid structure would introduce several new characteristic bands in the FTIR spectrum. Key expected vibrations for the phenoxy substituent would include:

Aromatic C-O-C Stretching: A strong, characteristic asymmetric stretching vibration for the aryl ether linkage, typically appearing in the region of 1200-1270 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring of the phenoxy group.

Aromatic C=C Stretching: Additional bands corresponding to the stretching vibrations of the benzene (B151609) ring of the phenoxy group.

The presence of these additional bands, alongside the characteristic peaks of the phenazine-1-carboxylic acid backbone, would provide definitive evidence for the structure of 1-Phenazinecarboxylic acid, 9-phenoxy-.

Interactive Data Table: Key FTIR Vibrational Frequencies for Reference Compounds

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Phenazine-1-carboxylic acid | Carboxylic Acid | C=O Stretch | 1717.92 | cabidigitallibrary.orgresearchgate.net |

| Phenazine-1-carboxylic acid | Aromatic Ring | C=C Stretch | 1461.21 | cabidigitallibrary.orgresearchgate.net |

| Phenazine-1-carboxylic acid | Aromatic Ring | C-H Stretch | 861.78, 738.54 | cabidigitallibrary.orgresearchgate.net |

| Phenazine | Aromatic Ring | Aromatic Stretch | 1499.23 | cabidigitallibrary.org |

| Phenazine | Aromatic Ring | C-H Stretch | 1118.84, 729.43 | cabidigitallibrary.org |

Note: The data for 1-Phenazinecarboxylic acid, 9-phenoxy- is not available in the cited literature; this table provides data for the parent compounds for reference.

Research Findings and Biological Activity

Interactive Data Table: Summary of Biological Activities of Representative Substituted Phenazine-1-Carboxylic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Target Organism/Cell Line | Source |

| Phenazine-1-carboxylic acid (PCA) | Antifungal | Rhizoctonia solani, Fusarium graminearum | nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Antibacterial | Vibrio anguillarum, Acidovorax citrulli | frontiersin.org |

| Phenazine-1-carboxylic acid (PCA) | Anticancer (induces apoptosis) | DU145 (prostate cancer cells) | medchemexpress.com |

| 5-Methylphenazine-1-carboxylic acid | Cytotoxicity (Antiproliferative) | A549 (lung cancer), MDA-MB-231 (breast cancer) | nih.gov |

| Halogenated Phenazines | Biofilm Eradication | Staphylococcus aureus | nih.gov |

| Phenazine-1,6-dicarboxylate | Antibacterial, Antibiofilm | Staphylococcus aureus, Pseudomonas aeruginosa | nih.gov |

Note: This table summarizes activities of related compounds to provide context and does not represent data for 1-Phenazinecarboxylic acid, 9-phenoxy-.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules. For complex aromatic systems like 1-Phenazinecarboxylic acid, 9-phenoxy-, methods such as Density Functional Theory (DFT) are particularly valuable. acs.orgmdpi.comnih.govnih.govmdpi.com

The electronic structure of 1-Phenazinecarboxylic acid, 9-phenoxy- is characterized by a delocalized π-system extending over the phenazine (B1670421) core. Molecular orbital theory helps in visualizing how electrons are distributed across the molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity.

In phenazine derivatives, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. mdpi.combeilstein-journals.org The presence of the electron-donating phenoxy group at the 9-position and the electron-withdrawing carboxylic acid group at the 1-position significantly influences the energies and distributions of these frontier orbitals. The phenoxy group tends to raise the energy of the HOMO, while the carboxylic acid group lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap. This smaller energy gap is expected to lead to a red-shift in the electronic absorption spectrum compared to unsubstituted phenazine-1-carboxylic acid. nih.gov

Table 1: Calculated Frontier Orbital Energies for Phenazine Derivatives (Representative Values)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenazine | -6.1 | -2.5 | 3.6 |

| Phenazine-1-carboxylic acid | -6.3 | -2.8 | 3.5 |

| 1-Phenazinecarboxylic acid, 9-phenoxy- | -5.9 | -2.9 | 3.0 |

Note: These are representative values based on typical DFT calculations for similar compounds and are intended for illustrative purposes.

Theoretical calculations can predict various spectroscopic properties, including UV-Vis and NMR spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. beilstein-journals.orgresearchgate.net For 1-Phenazinecarboxylic acid, 9-phenoxy-, TD-DFT calculations would likely predict a complex spectrum with multiple absorption bands in the UV and visible regions, arising from π-π* and n-π* transitions within the phenazine core and charge-transfer transitions involving the phenoxy and carboxyl substituents. mdpi.commdpi.com

The reactivity of the molecule can also be inferred from its electronic structure. The distribution of electrostatic potential, for instance, can highlight regions susceptible to nucleophilic or electrophilic attack. The nitrogen atoms of the phenazine ring are expected to be regions of negative electrostatic potential, making them potential sites for protonation or coordination to metal ions. nih.gov Conversely, the hydrogen atom of the carboxylic acid group is a site of positive potential, indicating its acidity.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions.

The presence of the 9-phenoxy group introduces conformational flexibility to the otherwise rigid phenazine structure. The dihedral angle between the phenoxy group and the phenazine ring is a key conformational parameter. Molecular mechanics and dynamics simulations can explore the potential energy surface associated with the rotation of this group. nih.govyoutube.com These studies would likely reveal that the most stable conformation involves a non-planar arrangement to minimize steric hindrance between the phenoxy group and the adjacent protons on the phenazine core. The flexibility of the phenoxy group can have significant implications for how the molecule packs in the solid state and interacts with other molecules. cdnsciencepub.com

Intermolecular interactions are crucial in determining the solid-state structure and properties of molecular crystals. nih.govnih.govacs.orgresearchgate.net For 1-Phenazinecarboxylic acid, 9-phenoxy-, several types of interactions are expected to be significant:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or chains in the crystal lattice.

π-π Stacking: The planar phenazine core facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align in a face-to-face or offset manner. The presence of the bulky phenoxy group can influence the geometry of this stacking. nih.govacs.org

Ionic Interactions: In the presence of a base, the carboxylic acid can deprotonate, leading to the formation of a carboxylate anion. This can then participate in ionic interactions with suitable counterions.

Table 2: Common Intermolecular Interactions in Phenazine Derivatives

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| Hydrogen Bonding (O-H···N) | Interaction between the carboxylic acid proton and a phenazine nitrogen. | 20-40 |

| Hydrogen Bonding (O-H···O) | Dimer formation between two carboxylic acid groups. | 30-60 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 10-50 |

Crystal Structure Prediction and Polymorphism Analysis of Phenazinecarboxylic Acids

Predicting the crystal structure of a molecule from its chemical diagram is a challenging but important area of computational chemistry, especially in the pharmaceutical and materials sciences. researchgate.net Methodologies for crystal structure prediction (CSP) involve generating a large number of plausible crystal packing arrangements and ranking them based on their lattice energies. researchgate.net

For phenazinecarboxylic acids, polymorphism—the ability of a compound to exist in more than one crystal form—is a known phenomenon. researchgate.net Different polymorphs can exhibit distinct physical properties, such as solubility and melting point. Computational studies can help in identifying potential polymorphs and understanding the factors that favor the formation of one form over another. researchgate.netmdpi.com For 1-Phenazinecarboxylic acid, 9-phenoxy-, the interplay of hydrogen bonding and π-π stacking, influenced by the conformational flexibility of the phenoxy group, is likely to give rise to a complex polymorphic landscape.

Computational Structure-Activity Relationship (SAR) Methodologies

Computational structure-activity relationship (SAR) studies are pivotal in modern drug discovery and materials science, offering a systematic approach to understanding how the chemical structure of a compound influences its biological activity or properties. These methodologies employ computational models to correlate structural or physicochemical descriptors of molecules with their observed activities. For phenazine derivatives, including the specific compound 1-Phenazinecarboxylic acid, 9-phenoxy-, computational SAR is instrumental in elucidating the structural requirements for desired biological effects, such as antimicrobial or anticancer activities, and for predicting the properties of novel analogues.

The general workflow of a computational SAR study involves several key steps. Initially, a dataset of compounds with known activities is compiled. Three-dimensional (3D) molecular models of these compounds are then generated and aligned based on a common scaffold. Subsequently, various molecular descriptors are calculated to quantify different aspects of the molecules' structures. These descriptors can range from simple constitutional indices to complex 3D fields representing steric, electrostatic, and hydrophobic properties. Finally, mathematical models are developed to establish a quantitative relationship between these descriptors and the biological activity. These models are then validated to ensure their predictive power.

While specific computational SAR studies on 1-Phenazinecarboxylic acid, 9-phenoxy- are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous phenazine-1-carboxylic acid derivatives. Such studies often explore how substitutions at various positions on the phenazine core impact activity. For instance, research on other phenazine derivatives has highlighted the importance of substituents at positions 6, 7, 8, and 9 for antibacterial and antifungal efficacy. nih.govrroij.com

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) represents a key computational technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For a hypothetical QSAR study on a series of 9-substituted phenazine-1-carboxylic acid analogues, including 1-Phenazinecarboxylic acid, 9-phenoxy-, various molecular descriptors would be calculated. These descriptors are numerical representations of the molecular structure and can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc. rsc.orgmdpi.com

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to generate a QSAR model. For example, a hypothetical QSAR equation for antifungal activity might look like:

pIC50 = c0 + c1(LogP) + c2(LUMO) + c3*(VdW_Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and VdW_Volume is the van der Waals volume. The coefficients (c0, c1, c2, c3) would be determined by the regression analysis.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of structure-activity relationships. japsonline.comnih.gov In a hypothetical study of 1-Phenazinecarboxylic acid, 9-phenoxy- and its analogues, these methods would involve the following steps:

Molecular Modeling and Alignment: Building 3D structures of the molecules and aligning them based on a common substructure, such as the phenazine-1-carboxylic acid core.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (in CoMFA) at each grid point. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. japsonline.com

PLS Analysis: Using Partial Least Squares (PLS) analysis to correlate the variations in these fields with the variations in biological activity.

Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour might indicate that bulky substituents are favored in a particular region, while a red contour might suggest that they are disfavored.

The insights gained from these contour maps are invaluable for the rational design of new, more potent derivatives of 1-Phenazinecarboxylic acid, 9-phenoxy-.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 1-Phenazinecarboxylic acid, 9-phenoxy-, docking studies could be used to predict its binding mode within the active site of a target protein, for example, a bacterial or fungal enzyme. nih.gov

The process involves:

Obtaining the 3D structure of the target protein, often from a crystallographic database.

Defining the binding site or active site of the protein.

"Docking" the 3D structure of 1-Phenazinecarboxylic acid, 9-phenoxy- into the defined binding site using a scoring function to evaluate the potential binding poses.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein. This information is crucial for understanding the molecular basis of the compound's activity and for designing modifications to improve its binding affinity and selectivity. For instance, studies on other phenazine derivatives have identified key interactions with biological targets, providing a basis for further optimization. nih.gov

Illustrative Data Tables for Computational SAR Studies

The following tables are representative of the types of data that would be generated and analyzed in a computational SAR study of 1-Phenazinecarboxylic acid, 9-phenoxy- and its analogues.

Table 1: Hypothetical Molecular Descriptors for a Series of 9-Substituted Phenazine-1-carboxylic Acid Analogues

| Compound ID | R-Group at Position 9 | Molecular Weight (g/mol) | LogP | HOMO (eV) | LUMO (eV) | Antifungal Activity (pIC50) |

|---|---|---|---|---|---|---|

| PCA-9-OPh | -O-Phenyl | 316.30 | 4.2 | -6.1 | -2.5 | 5.8 |

| PCA-9-Cl | -Cl | 258.66 | 3.5 | -6.3 | -2.8 | 5.2 |

| PCA-9-Me | -CH3 | 238.25 | 3.1 | -5.9 | -2.3 | 4.9 |

| PCA-9-OMe | -OCH3 | 254.25 | 2.9 | -5.8 | -2.2 | 5.1 |

Table 2: Hypothetical CoMFA and CoMSIA Results for a QSAR Model

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.65 | 0.92 | 0.78 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.71 | 0.95 | 0.82 | Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Donor: 15%, H-bond Acceptor: 10% |

Table 3: Hypothetical Molecular Docking Results against a Target Enzyme

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| PCA-9-OPh | -8.5 | Tyr123, Phe234, Arg345 | 1 |

| PCA-9-Cl | -7.9 | Tyr123, Leu230 | 0 |

| PCA-9-Me | -7.2 | Phe234 | 0 |

| PCA-9-OMe | -7.8 | Tyr123, Arg345 | 1 |

These computational methodologies provide a powerful framework for accelerating the discovery and optimization of novel phenazine-based compounds by enabling a detailed understanding of their structure-activity relationships.

Mechanistic Basis of Action at the Sub Cellular and Molecular Levels

Investigation of Redox Cycling and Reactive Oxygen Species (ROS) Generation by Phenazine (B1670421) Derivatives

Phenazines are well-documented as redox-active molecules that can act as electron shuttles. nih.gov This capability allows them to be repeatedly reduced by cellular components and subsequently re-oxidized by electron acceptors like molecular oxygen. nih.govnih.gov The process of phenazine redox cycling involves the transfer of electrons from cellular reductants, such as NADH, to the phenazine molecule, which then passes them to an external acceptor. nih.gov This cycling can have significant physiological consequences, including the generation of a proton-motive force to support anaerobic survival in some bacteria. nih.gov

The core of this activity is the ability of the phenazine ring to undergo reversible oxidation-reduction reactions. This process is a key source of reactive oxygen species (ROS). When a reduced phenazine reacts with molecular oxygen, it can lead to the formation of superoxide (B77818) radicals (O₂⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂). This ROS generation is a critical component of the antimicrobial and cytotoxic effects of many phenazine compounds. frontiersin.orgnih.govresearchgate.net

The specific substituents on the phenazine ring play a crucial role in modulating the compound's reduction potential (Eₘ). researchgate.netnih.gov The position and electronic nature (electron-donating or electron-withdrawing) of these groups can fine-tune the molecule's ability to accept and donate electrons. researchgate.net For 1-Phenazinecarboxylic acid, 9-phenoxy-, the phenoxy group at the C9 position influences the electron distribution of the phenazine core, thereby affecting its redox potential and its propensity to generate ROS. Studies on various phenazine derivatives have shown that these modifications can alter their reactivity and biological function. nih.gov For instance, the rate of reaction with ferric (hydr)oxides and molecular oxygen varies between different phenazine derivatives, suggesting that each compound may be adapted for specific functions in different redox environments. nih.gov

| Phenazine Compound | Midpoint Potential (Eₘ) vs. SHE | Measurement Conditions | Reference |

|---|---|---|---|

| Phenazine-1-carboxylate (PCA) | -0.120 V | pH 8.5 | nih.gov |

| Pyocyanin (PYO) | -0.252 V | pH 8.5 | nih.gov |

| 1-Hydroxyphenazine (B607933) (1-OHPHZ) | -0.203 V | pH 8.5 | nih.gov |

Molecular Interactions with Biomacromolecules (e.g., DNA, Proteins)

The planar aromatic structure of the phenazine ring is ideally suited for intercalation, a mode of interaction where a molecule inserts itself between the base pairs of DNA. This interaction is a primary mechanism for the cytotoxicity of many phenazine-based compounds.

Phenazine derivatives, particularly those modified into phenazine-1-carboxamides, are recognized as potent DNA intercalating agents. researchgate.netasm.org This intercalation stabilizes the DNA duplex structure and can interfere with essential cellular processes like transcription and replication. researchgate.netnih.gov The binding affinity and specificity are influenced by the substituents on the phenazine core. Structure-activity relationship studies have shown that substituents at the 9-position, such as a methyl group, can enhance cytotoxicity and lower the rate of dissociation from DNA. researchgate.net This suggests that the 9-phenoxy- group on 1-Phenazinecarboxylic acid would similarly contribute to the molecule's DNA binding characteristics.

The interaction is not limited to simple intercalation. The side chains attached to the phenazine core can provide additional points of contact, such as ionic interactions with the DNA backbone or hydrogen bonding within the DNA grooves, further defining the binding specificity and strength. researchgate.net For example, the bisphenazine MLN944 demonstrates a novel binding mode where its two phenazine rings bis-intercalate (insert at the same site), with a linker chain residing in the major groove of the DNA. researchgate.net This complex interaction is responsible for its potent inhibition of transcription factor binding. researchgate.net

Topoisomerases are vital enzymes that manage the topological state of DNA, which is essential for replication, transcription, and chromosome segregation. frontiersin.org These enzymes are major targets for anticancer drugs. Some phenazine derivatives function as topoisomerase poisons, which act by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA (the TOP-DNA cleavage complex). frontiersin.orgmdpi.com This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering cell death. frontiersin.org

Structure-activity studies of phenazine-carboxamides have linked their cytotoxic effects to the poisoning of topoisomerase II. researchgate.net The presence of a substituent at the 9-position has been consistently shown to enhance the cytotoxic potency of these compounds. researchgate.net While direct studies on 1-Phenazinecarboxylic acid, 9-phenoxy- are limited, the established role of 9-substituents in related compounds strongly implies that it could also possess topoisomerase inhibitory activity. It is this disruption of DNA processing, rather than just simple binding, that often underlies the potent biological effects of these molecules. researchgate.net

Table 2: Bioactivity of Phenazine Derivatives This table summarizes the observed biological activities of various phenazine compounds related to DNA interaction and cytotoxicity.

| Compound/Class | Primary Molecular Target/Action | Observed Effect | Reference |

|---|---|---|---|

| Phenazine-1-carboxamides (9-substituted) | DNA, Topoisomerase II | Enhanced cytotoxicity, increased DNA binding affinity. | researchgate.net |

| MLN944 (Bisphenazine) | DNA (Bis-intercalation) | Inhibition of transcription factor binding, potent antitumor activity. | researchgate.net |

| Phenazine-1-carboxylic acid (PCA) | Mitochondria (via ROS) | Induction of apoptosis in prostate cancer cells. | researchgate.net |

| NC-182 (Benzo[a]phenazine) | DNA (Intercalation) | Thermal stabilization of DNA duplex. | nih.gov |

Modulation of Cellular Homeostasis and Stress Pathways (e.g., Endoplasmic Reticulum stress, protein misfolding)

While the generation of ROS and direct DNA damage are well-established mechanisms for phenazine compounds, their specific effects on other cellular stress pathways, such as those originating in the endoplasmic reticulum (ER), are less characterized. The ER is a critical site for protein synthesis and folding, and disruptions in its function lead to ER stress and the unfolded protein response (UPR).

Based on the available scientific literature from the performed searches, there is currently no direct evidence detailing the role of 1-Phenazinecarboxylic acid, 9-phenoxy-, or closely related 9-substituted phenazines, in the specific modulation of ER stress or protein misfolding pathways. Research on the cellular stress responses induced by phenazines has predominantly focused on mitochondrial-related apoptotic pathways, which are often triggered by the significant oxidative stress caused by ROS generation. researchgate.net Further investigation would be required to determine if this class of compounds directly initiates or modulates the UPR or affects protein folding homeostasis within the ER.

Advanced Materials and Supramolecular Chemistry Applications of Phenazine Scaffolds

Development of Molecular Recognition Systems

The ability of a molecule to recognize and bind to specific ions or other molecules is a cornerstone of sensor technology and targeted therapies. The phenazine (B1670421) framework, with its nitrogen-containing heterocyclic structure, presents inherent potential for such applications.

Design for Anion, Cation, and Neutral Molecule Recognition

While no specific studies on the molecular recognition capabilities of 1-Phenazinecarboxylic acid, 9-phenoxy- have been found, the general phenazine structure can be functionalized to create binding sites for various analytes. The introduction of the carboxylic acid group at the 1-position and the phenoxy group at the 9-position could theoretically influence its binding affinities. The carboxylic acid moiety could act as a hydrogen bond donor and acceptor, potentially interacting with cations or other hydrogen bond-accepting neutral molecules. The phenoxy group, with its ether linkage and aromatic ring, might engage in π-stacking interactions, which could be exploited for the recognition of specific neutral aromatic molecules.

Further research would be required to synthesize and test the binding properties of 1-Phenazinecarboxylic acid, 9-phenoxy- against a range of anions, cations, and neutral molecules to determine its selectivity and sensitivity.

Engineering Supramolecular Self-Assembly Architectures

Supramolecular self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful tool for creating novel materials with unique properties. The planar nature of the phenazine core makes it an attractive building block for such architectures.

External Environment Induced Self-Assembly

The self-assembly of phenazine derivatives can often be influenced by external stimuli such as solvent polarity, temperature, or the presence of specific guest molecules. For 1-Phenazinecarboxylic acid, 9-phenoxy-, changes in pH would significantly impact the protonation state of the carboxylic acid group, thereby altering its hydrogen bonding capabilities and potentially triggering or disrupting self-assembly. The response of its self-assembly to different solvents would also be a critical area of investigation, as solvent-molecule interactions can dictate the final supramolecular architecture.

Exploitation of Photophysical Properties in Advanced Materials (e.g., fluorescent probes, dyes)

Phenazine derivatives are known for their rich photophysical properties, including fluorescence, which makes them promising candidates for use in fluorescent probes and dyes. The extended π-conjugated system of the phenazine core is responsible for its absorption and emission of light.

Currently, there is no specific data available on the photophysical properties of 1-Phenazinecarboxylic acid, 9-phenoxy-. However, the introduction of a phenoxy group at the 9-position could potentially modulate the fluorescence quantum yield and shift the emission wavelength compared to the parent 1-phenazinecarboxylic acid. To ascertain its utility as a fluorescent probe, studies on its absorption and emission spectra, quantum yield, and sensitivity to environmental changes (e.g., polarity, pH, presence of analytes) would be necessary.

Electrochemical Applications (e.g., electron shuttles)

The ability of phenazines to undergo reversible redox reactions has led to their investigation in various electrochemical applications, notably as electron shuttles in biological and energy storage systems. nih.govplos.org 1-Phenazinecarboxylic acid itself has been studied for its role in extracellular electron transfer. nih.govplos.org

The electrochemical behavior of 1-Phenazinecarboxylic acid, 9-phenoxy- has not been specifically reported. The presence of the electron-donating phenoxy group could influence its redox potential compared to the unsubstituted parent compound. To evaluate its potential as an electron shuttle, cyclic voltammetry and other electrochemical techniques would be needed to determine its redox potentials, electron transfer kinetics, and stability under electrochemical cycling.

Structure Guided Derivatization and Analogue Development

Synthesis of Libraries of 1-Phenazinecarboxylic Acid, 9-phenoxy- Analogs for Comprehensive Structure-Activity Exploration

A key strategy for understanding the structure-activity relationship (SAR) of a parent compound is the synthesis of a diverse library of analogues. For phenazine-1-carboxylic acids, a robust and efficient method involves the copper-promoted Jourdan-Ullmann reaction followed by a reductive ring closure. rroij.com This approach allows for the generation of a wide array of analogues with substitutions at various positions on the phenazine (B1670421) core. rroij.com

To synthesize a library based on 1-Phenazinecarboxylic acid, 9-phenoxy-, the Jourdan-Ullmann reaction would be performed between 4-phenoxyaniline (B93406) and 2-bromo-3-nitrobenzoic acid. This initial coupling reaction creates a substituted diphenylamine (B1679370) intermediate. The subsequent reductive cyclization, typically achieved with a reducing agent like sodium borohydride, leads to the formation of the phenazine ring system, yielding the desired 9-phenoxy-1-phenazinecarboxylic acid. rroij.comrroij.com

Table 1: Examples of Substituted Anilines for the Synthesis of 9-Substituted Phenazine-1-Carboxylic Acid Analogs

| Starting Aniline (B41778) | Resulting 9-Substituent on Phenazine Ring |

| 4-Fluoroaniline | 9-Fluoro |

| 4-Chloroaniline | 9-Chloro |

| 4-Bromoaniline | 9-Bromo |

| 4-Methoxyaniline | 9-Methoxy |

| 4-Ethylaniline | 9-Ethyl |

| 4-(Trifluoromethyl)aniline | 9-(Trifluoromethyl) |

This synthetic strategy has proven effective for creating libraries of phenazine-1-carboxylic acid derivatives with substituents at various positions, including the 6, 7, 8, and 9-positions, demonstrating its versatility for comprehensive SAR studies. rroij.com

Introduction of Diverse Functional Groups and Heterocyclic Moieties

Beyond substitutions on the phenazine core, the carboxylic acid group at the 1-position serves as a versatile handle for introducing a wide range of functional groups and heterocyclic moieties. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its biological activity.

One common derivatization strategy is the formation of amides and acylhydrazones. mdpi.comnih.gov The carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride, and then reacted with various primary or secondary amines to yield a library of amide derivatives. rroij.com This approach allows for the introduction of a vast array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.

Furthermore, the phenazine scaffold can be fused with other heterocyclic rings to create more complex and rigid structures. For instance, new heterocyclic rings can be constructed by leveraging functional groups on the phenazine core. This can lead to the formation of novel polycyclic systems with potentially unique biological profiles. The synthesis of phenazine derivatives incorporating oxazole, oxazine, and pyrrole (B145914) rings has been reported, highlighting the chemical tractability of this scaffold for creating diverse heterocyclic architectures.

Table 2: Examples of Functional Group and Heterocyclic Moiety Introduction

| Starting Material | Reagent/Reaction Condition | Resulting Functional Group/Moiety | Reference |

| 1-Phenazinecarboxylic acid | Thionyl chloride, then various amines | Amides | rroij.com |

| 1-Phenazinecarboxylic acid | Esterification, then hydrazine (B178648) hydrate (B1144303) | Acylhydrazide | mdpi.comnih.gov |

| 3-Aminophenazin-2-ol | Aromatic aldehydes | Fused Oxazole ring | |

| 3-Aminophenazin-2-ol | Phenacyl bromide | Fused Oxazine ring | |

| 3-Aminophenazin-2-ol | Cyanoacetamide | Fused Pyrrole ring |

These derivatization strategies provide a powerful toolkit for fine-tuning the properties of 1-Phenazinecarboxylic acid, 9-phenoxy- and for exploring new chemical space in the quest for analogues with enhanced or novel activities.

Exploration of Chiral Variations and Enantioselective Synthesis

The exploration of chirality is a critical aspect of modern drug discovery, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. While 1-Phenazinecarboxylic acid, 9-phenoxy- itself is not chiral, the introduction of certain substituents or the creation of atropisomers could introduce chirality into the molecule.

Atropisomerism can arise in biaryl systems where rotation around the single bond connecting the two aryl rings is restricted. In the case of 1-Phenazinecarboxylic acid, 9-phenoxy-, if bulky substituents were introduced at positions ortho to the phenoxy linkage (i.e., positions 8 and/or 1 of the phenazine and the ortho positions of the phenyl ring), restricted rotation could lead to stable, separable atropisomers. These atropisomers would be non-superimposable mirror images and thus enantiomers.

The synthesis of such chiral phenazine derivatives could be approached through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: A racemic mixture of a chiral phenazine derivative could potentially be separated into its constituent enantiomers using techniques such as chiral high-performance liquid chromatography (HPLC). nih.govcsfarmacie.cz Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. phenomenex.com Another classical method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. These diastereomers often have different solubilities, allowing for their separation by crystallization.

Enantioselective Synthesis: A more elegant and efficient approach is asymmetric synthesis, which aims to produce a single enantiomer directly. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents. youtube.com For the synthesis of chiral phenazine derivatives, an enantioselective Ullmann condensation or a nucleophilic aromatic substitution reaction could be envisioned, employing a chiral ligand for the copper catalyst. While specific examples for the enantioselective synthesis of 1-Phenazinecarboxylic acid, 9-phenoxy- derivatives are not prominent in the literature, the principles of asymmetric catalysis are well-established and could be applied to this system. For instance, the use of chiral ligands in copper-catalyzed cross-coupling reactions has been shown to induce enantioselectivity in the formation of other classes of chiral biaryl compounds.

The exploration of chiral variations of 1-Phenazinecarboxylic acid, 9-phenoxy- represents a promising, yet largely unexplored, avenue for the development of new chemical entities with potentially improved therapeutic properties.

Emerging Research Directions and Future Outlook

Integration of Artificial Intelligence and Machine Learning in Phenazine (B1670421) Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical and pharmaceutical research, offering powerful new ways to accelerate the discovery and development of novel compounds like phenazines. nih.govmdpi.com These computational approaches are being applied across the research pipeline, from identifying new molecular entities to predicting their properties and optimizing their synthesis.

The application of AI in drug discovery is particularly relevant to phenazine research. mdpi.com Machine learning algorithms, especially deep learning and neural networks, can analyze vast datasets of chemical structures and biological activities to identify potential drug candidates. nih.govnih.gov For phenazines, which exhibit a wide range of biological activities, AI can help in screening large virtual libraries of derivatives to predict their efficacy and toxicity, thereby prioritizing the most promising compounds for synthesis and testing. mdpi.com For instance, graph neural networks are being used to predict molecular properties, a technique that could be applied to the vast potential space of phenazine derivatives to identify candidates with desired medicinal effects. astrazeneca.com

Furthermore, AI and ML are being used to unravel the complex biology of phenazine-producing organisms. In one study, a microbial genome-wide association study (mGWAS) tool was used to analyze the genomes of various Pseudomonas chlororaphis isolates, a known phenazine producer. biorxiv.org This approach successfully identified novel genomic signatures responsible for phenazine production, leading to the discovery of genes that could significantly increase the yield of specific phenazines when engineered. biorxiv.org This demonstrates the utility of a population genomics approach, powered by computational tools, to identify targets for metabolic engineering and enhance the bio-production of valuable phenazines. biorxiv.org

The integration of AI also extends to predicting chemical reactions and designing synthetic routes. While early expert systems like DENDRAL laid the groundwork, modern ML models can now predict reaction outcomes with greater accuracy. arxiv.org This capability is crucial for planning the synthesis of complex phenazine derivatives, potentially reducing the amount of trial-and-error experimentation required in the lab. As these technologies mature, they are expected to become central to designing and developing the next generation of phenazine-based therapeutics and agrochemicals. astrazeneca.com

Advanced Spectroscopy for In-Situ Studies of Molecular Behavior

Understanding the dynamic behavior of molecules in their native environment is crucial for elucidating their function and mechanism of action. Advanced spectroscopic techniques that allow for in-situ (in the original place) and operando (under working conditions) analysis are providing unprecedented insights into the behavior of phenazine compounds. These methods enable researchers to observe molecular structures and transformations in real-time during chemical reactions or biological processes. rsc.orgmdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroelectrochemistry is one such powerful technique that has been used to study the structure and charged states of phenazine-like units within polymers. nih.gov In a study on polyaniline, in-situ FTIR spectra provided evidence for the presence of phenazine-like structures and helped to understand how charged states are stabilized during electrochemical processes. nih.gov This type of analysis is vital for developing phenazine-based materials for applications in electronics and energy storage, where understanding redox behavior is key.

Other advanced spectroscopic methods, such as X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES), are also being employed for the in-situ characterization of materials. rsc.org These synchrotron-based techniques can determine the electronic structure and local coordination environment of atoms within a material as it functions, for example, as a catalyst. rsc.org While direct studies on 1-Phenazinecarboxylic acid, 9-phenoxy- using these methods are not yet prevalent, their application to related systems highlights their potential for understanding how phenazine derivatives interact with other molecules and surfaces at an atomic level.

Fluorescence spectroscopy is another valuable tool for studying the interactions of phenazine derivatives. In one study, polarized fluorescence spectroscopy was used to investigate the binding of a porphyrin-phenazine conjugate to DNA. nih.gov The study revealed that the conjugate could bind in different modes depending on the concentration, demonstrating the complexity of its molecular interactions. nih.gov Such detailed binding studies are essential for designing phenazine-based molecules that can target specific biological structures. The ability to monitor these interactions in-situ provides a more accurate picture of the molecular behavior than traditional ex-situ methods. mdpi.com

Multi-Omics Approaches in Biosynthesis and Bioactivity Elucidation

The biosynthesis of phenazines is a complex process involving multiple genes and regulatory networks. nih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly powerful for unraveling these intricate biological pathways and discovering novel phenazine compounds and their functions. researchgate.net

By combining different "omics" datasets, researchers can gain a holistic view of how an organism produces phenazines and how these molecules, in turn, affect the organism's biology. For example, a comparative multi-omics study of Pseudomonas donghuensis used transcriptomics, proteomics, and metabolomics to identify new biosynthetic gene clusters (BGCs) and specialized metabolites that are under the control of the GacS regulatory system. researchgate.net This integrated approach is a promising strategy for discovering novel bioactive metabolites and their corresponding BGCs that might be missed by traditional genome mining tools alone. researchgate.net

Genomics-guided approaches are also accelerating the characterization and production of phenazines. Recent advances in genome mining have identified numerous BGCs that are predicted to produce novel phenazines. osti.gov To efficiently characterize these, a multi-chassis approach using chassis-independent recombinase-assisted genome engineering (CRAGE) was developed. This platform allowed for the rapid integration and expression of phenazine BGCs in various host bacteria, leading to the identification of superior production strains and significantly higher titers of phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). osti.gov

Furthermore, multi-omics can help elucidate the bioactivity and ecological roles of phenazines. A study on Pseudomonas chlororaphis used transcriptomics to investigate the effects of 2-hydroxy-phenazine-1-carboxylic acid on the bacterium itself. The results showed that this phenazine has broad transcriptomic consequences, influencing biofilm formation and promoting the release of extracellular DNA. nih.gov Understanding these effects is crucial for applications in agriculture, where phenazine-producing bacteria are used as biocontrol agents. Multi-omics tools provide the means to generate and test hypotheses about the complex interactions between phenazine producers and their environment. wur.nl

Sustainable Synthesis and Green Chemistry Principles in Phenazine Production

There is a growing demand for environmentally friendly methods for synthesizing chemical compounds, and the production of phenazines is no exception. researchgate.net Traditional chemical syntheses of phenazines often rely on harsh conditions, toxic solvents, and hazardous reagents, which can limit their application, particularly in the pharmaceutical industry. researchgate.netacs.org Consequently, a significant research effort is now focused on developing sustainable and green synthetic strategies for phenazine derivatives.

Green chemistry principles, which include waste reduction, the use of less hazardous materials, and energy efficiency, provide a framework for creating more sustainable chemical processes. jocpr.commdpi.com For phenazine synthesis, this has led to the development of several innovative methods. These include:

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and avoids the use of volatile organic compounds. researchgate.net

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption, leading to more efficient and environmentally friendly processes. researchgate.netmdpi.com

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance reaction rates and yields, often under milder conditions than traditional methods. researchgate.net

Biocatalysis: Employing enzymes to catalyze reactions offers a highly specific and efficient route to desired products under mild, aqueous conditions, meeting many criteria of green chemistry. acs.orgmdpi.com